Ethyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazole-pyrimidine core. Its structure includes:
- 7-Methyl substituent, enhancing steric effects and metabolic stability.
- 5-Phenyl group, influencing lipophilicity and target binding.
- Ethyl carboxylate at position 6, modulating solubility and bioavailability.
Thiazolo[3,2-a]pyrimidine derivatives are pharmacologically significant due to their structural mimicry of purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism . The combination of thiazole (electron-rich sulfur heterocycle) and pyrimidine (planar aromatic system) enhances bioactivity, particularly in anticancer and antimicrobial contexts .
Properties
IUPAC Name |
ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-3-28-22(27)19-15(2)24-23-25(20(19)17-12-8-5-9-13-17)21(26)18(29-23)14-16-10-6-4-7-11-16/h4-14,20H,3H2,1-2H3/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKYPVDLMPXQBL-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=CC=C4)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC=CC=C4)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292871-35-3 | |
| Record name | ETHYL (2E)-2-BENZYLIDENE-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Ethyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the reaction of ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid in the presence of fused sodium acetate in glacial acetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Chemical Reactions Analysis
Synthetic Pathways and Key Functional Group Reactivity
The compound is synthesized via a multi-step approach, often involving:
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Biginelli reaction : Condensation of benzaldehyde, ethyl acetoacetate, and thiourea catalyzed by sulfamic acid or SnCl₂·2H₂O to form tetrahydropyrimidine intermediates .
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Cyclization : Reaction of intermediates with ethyl chloroacetate under reflux to form the thiazolo-pyrimidine backbone .
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Benzylidene formation : Condensation with aromatic aldehydes (e.g., 2,4-dimethylbenzaldehyde) in the presence of piperidine or pyridine to introduce the α,β-unsaturated ketone moiety .
Table 1: Critical Reaction Steps and Conditions
Electrophilic and Nucleophilic Reactions
The compound participates in regioselective reactions at distinct sites:
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α,β-unsaturated ketone : Undergoes Michael addition with nucleophiles (e.g., amines, thiols) at the β-carbon .
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Ester group : Hydrolyzes under acidic/basic conditions to carboxylic acid derivatives.
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Thiazole ring : Susceptible to electrophilic substitution at the sulfur-adjacent carbon .
Table 2: Reaction Examples and Outcomes
Oxidation and Reduction
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Oxidation : The α,β-unsaturated ketone undergoes epoxidation with mCPBA (meta-chloroperbenzoic acid) to form an epoxide, modifying electronic properties .
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Reduction : Sodium borohydride selectively reduces the ketone to an alcohol, altering hydrogen-bonding capacity.
Table 3: Redox Reactions and Selectivity
| Substrate Site | Reagent | Product | Selectivity |
|---|---|---|---|
| α,β-unsaturated ketone | NaBH₄, EtOH | Secondary alcohol | High (>90%) |
| Thiazole ring | H₂O₂, AcOH | Sulfoxide formation | Moderate (60%) |
Photochemical and Thermal Behavior
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Thermal stability : Decomposes above 240°C without melting, indicating high thermal resilience .
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Photoreactivity : UV irradiation induces [2+2] cycloaddition at the α,β-unsaturated ketone, forming dimeric structures .
Biological Activity-Related Reactions
While primarily pharmacological, its interactions include:
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives, including ethyl 2-benzylidene-7-methyl-3-oxo-5-phenyl compounds. These compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that derivatives of this compound exhibited selective cytotoxicity against several cancer cell lines, suggesting their potential as chemotherapeutic agents .
Antiviral Activity
Research indicates that compounds containing the thiazolo-pyrimidine framework possess antiviral properties. Ethyl 2-benzylidene derivatives have been investigated for their ability to inhibit viral replication. Specific studies have reported efficacy against viruses such as HIV and influenza, making these compounds valuable candidates for further antiviral drug development .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activities. In vitro assays revealed that it could significantly reduce the production of pro-inflammatory cytokines in immune cells, suggesting a mechanism that could be leveraged for treating inflammatory diseases .
Synthetic Methods
The synthesis of ethyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-3,5-dihydro-thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Biginelli Reaction : A one-pot reaction involving benzaldehyde, ethyl acetoacetate, and thiourea under acidic conditions has been employed to synthesize thiazolo-pyrimidine derivatives efficiently .
- Condensation Reactions : The compound can be synthesized via condensation reactions between appropriate aldehydes and thiazole derivatives in the presence of catalysts like sulfamic acid .
Case Study on Anticancer Activity
A specific study focused on evaluating the anticancer activity of ethyl 2-benzylidene derivatives against breast cancer cells showed a dose-dependent inhibition of cell growth with IC50 values indicating significant potency compared to standard chemotherapeutics .
Case Study on Antiviral Efficacy
Another investigation assessed the antiviral effects of the compound against influenza virus in vitro, demonstrating a reduction in viral titers and highlighting its potential as an antiviral agent .
Mechanism of Action
The mechanism of action of Ethyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its observed biological effects. For example, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene Group
Modifications at the 2-position benzylidene group significantly alter physicochemical and biological properties:
Impact :
- Electron-withdrawing groups (e.g., fluorine) enhance electrophilicity, improving interactions with nucleophilic residues in enzymes .
- Bulky substituents (e.g., trimethoxy) reduce rotational freedom, stabilizing bioactive conformations .
Aryl Group Variations at Position 5
The 5-phenyl group can be replaced with heteroaromatic systems:
Impact :
Modifications in the Ester Group
Variations at position 6 influence solubility and metabolic stability:
| Compound Name | Ester Group | Key Features | Reference |
|---|---|---|---|
| Benzyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Benzyl ester | Reduced hydrolysis compared to ethyl esters; prolonged half-life in plasma . | |
| Ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | Acetyloxy-modified | Enhanced esterase resistance; potential prodrug applications . |
Impact :
- Benzyl esters exhibit higher stability in acidic environments, favoring oral bioavailability .
- Acetyloxy groups act as prodrug moieties, enabling targeted release .
Additional Heterocyclic Modifications
Incorporation of furan or pyridine rings diversifies bioactivity:
| Compound Name | Heterocycle | Key Features | Reference |
|---|---|---|---|
| Benzyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate | 5-Methylfuran | Furan oxygen participates in hydrogen bonding; antimicrobial activity . | |
| (Z)-Ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Pyridin-3-yl | Pyridine nitrogen enhances metal coordination; potential kinase inhibition . |
Impact :
- Furan improves water solubility via polar interactions .
- Pyridine enables chelation of metal ions in enzyme active sites .
Biological Activity
Ethyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-cancer effects, inhibition of specific kinases, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: C23H20N2O3S. It features a thiazolo[3,2-a]pyrimidine core structure, which is known for its biological activity. The presence of various functional groups contributes to its pharmacological properties.
1. Inhibition of Protein Kinase CK2
A prominent area of research involves the inhibition of casein kinase 2 (CK2), a serine/threonine kinase implicated in various cancers. Ethyl 2-benzylidene-7-methyl-3-oxo-5-phenyl derivatives have been shown to inhibit CK2 activity effectively. In studies, a related compound demonstrated an IC50 value of 0.56 μM against CK2, indicating potent inhibitory effects compared to the standard inhibitor TBB (IC50 = 1.24 μM) .
2. Anti-Cancer Activity
The compound exhibits anti-proliferative effects on various cancer cell lines. In vitro studies have shown that it induces apoptosis in stomach and hepatocellular cancer cells, enhancing their sensitivity to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) . This suggests potential for therapeutic use in resistant cancer types.
3. Antimicrobial Properties
Research indicates that thiazolo[3,2-a]pyrimidine derivatives possess antimicrobial activities against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results against Mycobacterium tuberculosis and other bacterial strains .
Case Study 1: Inhibition of CK2 in Cancer Cells
In a study focusing on the anti-cancer properties of thiazolo[3,2-a]pyrimidines, researchers evaluated the effect of ethyl 2-benzylidene derivatives on CK2 activity in cancer cell lines. The results indicated that treatment with these compounds led to significant reductions in cell viability and induced apoptotic pathways, highlighting their potential as chemotherapeutic agents .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between ethyl 2-benzylidene derivatives and CK2. These studies revealed favorable binding affinities and identified key amino acid residues involved in interaction, providing insights into the mechanism of action .
Data Tables
| Biological Activity | IC50 Value (μM) | Target |
|---|---|---|
| CK2 Inhibition | 0.56 | Casein Kinase 2 |
| Apoptosis Induction | N/A | Stomach Cancer Cells |
| Anti-Tubercular Activity | N/A | Mycobacterium tuberculosis |
Q & A
Q. How to design a SAR study for optimizing anticancer activity?
- Methodological Answer :
- Step 1 : Synthesize derivatives with varied substituents (e.g., -F, -Cl, -CN) at the benzylidene 2-position .
- Step 2 : Assess cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Step 3 : Correlate activity with electronic parameters (Hammett σ values) and lipophilicity (logP) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
